molecular formula C18H24ClN3O3 B1677300 Ondansetron CAS No. 99614-02-5

Ondansetron

カタログ番号 B1677300
CAS番号: 99614-02-5
分子量: 293.4 g/mol
InChIキー: VRSLTNZJOUZKLX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ondansetron, sold under the brand name Zofran among others, is a medication used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, or surgery . It is also effective for treating gastroenteritis . It can be given orally, intramuscularly, or intravenously .


Synthesis Analysis

The synthesis of Ondansetron involves a continuous condensation step and a continuous Mannich reaction . A batch process was employed for an elimination and Michael addition step, as it not only accommodated the physical properties of the reaction mixtures, but also provided a high productivity of the desired product .


Molecular Structure Analysis

Ondansetron has a molecular formula of C18H19N3O . Its average mass is 293.363 Da and its monoisotopic mass is 293.152802 Da .


Chemical Reactions Analysis

The synthetic processes of Ondansetron led to a continuous condensation step and a continuous Mannich reaction . The clinical importance of Ondansetron prompted the investigation of continuous synthetic approaches to this active pharmaceutical ingredient .


Physical And Chemical Properties Analysis

Ondansetron has a molecular weight of 293.36 and is soluble in DMSO . It is stored at -20°C for 3 years in powder form and at -80°C for 6 months in solvent .

科学的研究の応用

Specific Scientific Field: Oncology

Ondansetron is widely used in the field of oncology, specifically for the management of chemotherapy-induced nausea and vomiting (CINV) in adult cancer patients .

Comprehensive and Detailed Summary of the Application

Cancer treatment often involves the use of anti-neoplastic drugs, which unfortunately are associated with distressing side effects such as CINV . Ondansetron, a selective serotonin 5-HT3 receptor antagonist, has emerged as an essential medication against CINV in adult cancer patients . Its efficacy and tolerability have made it a primary medication in CINV prophylaxis and treatment regimens .

Detailed Description of the Methods of Application or Experimental Procedures

A study was conducted to offer a detailed overview of ondansetron’s effectiveness, safety, and impact on patients’ lives . On September 4, 2023, a search was conducted of the ClinicalTrials.gov database using the search terms “cancer,” “ondansetron,” and “Zofran.” Inclusion and exclusion criteria were defined to select relevant clinical trials . Included trials were completed with results and interventional studies that assessed the preventive effects of ondansetron on CINV in adult cancer patients .

Thorough Summary of the Results or Outcomes Obtained

A total of 23 clinical trials were identified, with only 13 of them focusing on investigating the preventive effects of ondansetron on CINV in adult cancer patients . The collective findings from these trials showed an effective management of CINV using ondansetron . Through a comprehensive overview of clinical trials, the use of ondansetron in adult cancer patients represents a significant improvement in CINV management .

Specific Scientific Field: Gastroenterology

Ondansetron is used in the field of Gastroenterology, specifically for the treatment of acute pancreatitis .

Comprehensive and Detailed Summary of the Application

Acute pancreatitis is a sudden inflammation of the pancreas that can be severe and life-threatening. The main symptom of acute pancreatitis is persistent, poorly localized epigastric pain, some radiating to the back, while most patients will also suffer from nausea and vomiting . Ondansetron, a common antiemetic, is used in the intensive care unit (ICU) for acute pancreatitis therapy .

Detailed Description of the Methods of Application or Experimental Procedures

A population-based study was conducted to determine whether the multiple outcomes of ICU patients with acute pancreatitis could benefit from ondansetron . The study cohort consisted of 1,030 acute pancreatitis patients diagnosed between 2008 and 2019, extracted from the Medical Information Mart for Intensive Care (MIMIC)-IV database . The primary outcome considered was the 90-day prognosis, and secondary outcomes included in-hospital survival and overall prognosis .

Thorough Summary of the Results or Outcomes Obtained

In the MIMIC-IV database, 663 acute pancreatitis patients received ondansetron administration (OND group) during their hospitalization, while 367 patients did not (non-OND group) . Patients in the OND group presented better in-hospital, 90-day, and overall survival curves than the non-OND group . After including covariates, ondansetron was associated with better survival in patients with multiple outcomes (in-hospital: HR = 0.50, 90-day: HR = 0.63, overall: HR = 0.66), and the optimal dose inflection points were 7.8 mg, 4.9 mg, and 4.6 mg, respectively .

Specific Scientific Field: Pediatrics

Ondansetron is used in the field of Pediatrics, specifically for the treatment of gastroenteritis in children .

Comprehensive and Detailed Summary of the Application

Gastroenteritis, an inflammation of the gastrointestinal tract, is a common condition in children that can cause nausea, vomiting, and diarrhea . Ondansetron, due to its antiemetic properties, has been shown to be more effective compared to other antiemetic medications in reducing morbidity and mortality in children afflicted with gastroenteritis .

Detailed Description of the Methods of Application or Experimental Procedures

While the specific experimental procedures were not detailed in the source, the use of Ondansetron in pediatric gastroenteritis typically involves oral administration of the drug to manage symptoms. The dosage and frequency would be determined by a healthcare professional based on the child’s weight and the severity of the symptoms .

Thorough Summary of the Results or Outcomes Obtained

The use of Ondansetron in children with gastroenteritis has been associated with a decrease in the severity of vomiting, the prevention of dehydration, and a reduction in the need for hospitalization . This has led to a significant reduction in morbidity and mortality in children afflicted with gastroenteritis .

Safety And Hazards

Ondansetron may be toxic if swallowed and may cause serious eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It can cause damage to organs through prolonged or repeated exposure .

将来の方向性

Ondansetron continues to see contemporary innovations in its formulation and use, including the development of orally soluble films that are both discreet in administration and less of a burden in comparison to having patients attempt to swallow pills during emesis .

特性

IUPAC Name

9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELGMEQIXOGIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

103639-04-9 (mono-hydrochloride dihydrate), 99614-01-4 (mono-hydrochloride)
Record name Ondansetron [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023393
Record name Ondansetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ondansetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble in water, Very soluble in acid solutions
Record name Ondansetron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Ondansetron is a selective antagonist of the serotonin receptor subtype, 5-HT3. Cytotoxic chemotherapy and radiotherapy are associated with the release of serotonin (5-HT) from enterochromaffin cells of the small intestine, presumably initiating a vomiting reflex through stimulation of 5-HT3 receptors located on vagal afferents. Ondansetron may block the initiation of this reflex. Activation of vagal afferents may also cause a central release of serotonin from the chemoreceptor trigger zone of the area postrema, located on the floor of the fourth ventricle. Thus, the antiemetic effect of ondansetron is probably due to the selective antagonism of 5-HT3 receptors on neurons located in either the peripheral or central nervous systems, or both. Although the mechanisms of action of ondansetron in treating postoperative nausea and vomiting and cytotoxic induced nausea and vomiting may share similar pathways, the role of ondansetron in opiate-induced emesis has not yet been formally established.
Record name Ondansetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00904
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ondansetron

Color/Form

Crystals from methanol

CAS RN

99614-02-5
Record name Ondansetron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99614-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ondansetron [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ondansetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00904
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ondansetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ONDANSETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AF302ESOS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ondansetron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ondansetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

231-232 °C, 231 - 232 °C
Record name Ondansetron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8304
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ondansetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ondansetron
Reactant of Route 2
Reactant of Route 2
Ondansetron
Reactant of Route 3
Ondansetron
Reactant of Route 4
Reactant of Route 4
Ondansetron
Reactant of Route 5
Reactant of Route 5
Ondansetron
Reactant of Route 6
Reactant of Route 6
Ondansetron

Citations

For This Compound
107,000
Citations
MI Wilde, A Markham - Drugs, 1996 - Springer
… In animal studies, ondansetron has been shown to delay or … In healthy volunteers, ondansetron did not significantly affect … with ondansetron than with placebo, and ondansetron inhibited …
Number of citations: 260 link.springer.com
F Roila, A Del Favero - Clinical pharmacokinetics, 1995 - Springer
… Ondansetron is a potent and highly selective serotonin … ondansetron aims to identify clinically relevant information which may contribute to better utilisation of the drug. The ondansetron …
Number of citations: 178 link.springer.com
RJ Milne, RC Heel - Drugs, 1991 - Springer
… Ondansetron is more effective … of ondansetron is enhanced by dexamethasone in cisplatintreated patients. Importantly, extrapyramidal effects have not been reported with …
Number of citations: 161 link.springer.com
F Roila, M Tonato, C Basurto, S Bracarda… - European Journal of …, 1993 - Elsevier
… In patients submitted to moderately emetogenic chemotherapeutic agents, ondansetron has … of patients ondansetron should be used only when steroids fail. Ondansetron toxicity is …
Number of citations: 37 www.sciencedirect.com
JC Bryson - Seminars in oncology, 1992 - europepmc.org
… of the ondansetron patients. In open-label trials, two patients who received ondansetron … events and seizure disorders was identical for ondansetron and comparative agents. Serum …
Number of citations: 53 europepmc.org
SB Freedman, E Uleryk, M Rumantir… - Annals of emergency …, 2014 - Elsevier
… ) arrhythmia within 24 hours of ondansetron administration. The primary outcome was … ondansetron dose. Secondary objectives included identifying all cases associating ondansetron …
Number of citations: 120 www.sciencedirect.com
CP Blackwell, SM Harding - European journal of cancer & clinical …, 1989 - europepmc.org
… that ondansetron was gastroprokinetic but reduced transit time through the small bowel. Ondansetron was … The pharmacokinetics of ondansetron have been defined in volunteers using …
Number of citations: 139 europepmc.org
B Pasternak, H Svanström, A Hviid - New England Journal of …, 2013 - Mass Medical Soc
Background Ondansetron is frequently used to treat nausea and vomiting during pregnancy, but the safety of this drug for the fetus has not been well studied. Methods We investigated …
Number of citations: 246 www.nejm.org
SB Freedman, M Adler, R Seshadri… - New England Journal …, 2006 - Mass Medical Soc
Background Vomiting limits the success of oral rehydration in children with gastroenteritis. We conducted a double-blind trial to determine whether a single oral dose of ondansetron, an …
Number of citations: 338 www.nejm.org
V Rajeeva, N Bhardwaj, YK Batra… - Canadian Journal of …, 1999 - Springer
… a combination of ondansetron and dexamethasone (3.76) than ondansetron alone (4.38) at 0 hr … control of delayed vomiting compared with the ondansetron group (4%vs 35%)(P< 0.0l). …
Number of citations: 125 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。